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Compound of Interest

Methyl 2-(4-
Compound Name:

formylphenoxy)acetate

cat. No.: B1361890

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the characterization of Methyl 2-(4-formylphenoxy)acetate. Due
to the limited availability of public experimental spectral data for this specific compound, this
guide presents detailed spectroscopic data for its constitutional isomer, Methyl 2-(2-
formylphenoxy)acetate, as a reference. The experimental protocols described are broadly
applicable for the analysis of both isomers and related aromatic esters.

Compound Information
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Property Value
Compound Name Methyl 2-(4-formylphenoxy)acetate
Molecular Formula C10H1004
Molecular Weight 194.18 g/mol
H 0
Structure
0

L,

Spectroscopic Data Summary

As of the latest update, comprehensive experimental spectroscopic data for Methyl 2-(4-
formylphenoxy)acetate is not readily available in the public domain. Therefore, the following
tables summarize the experimental data for its isomer, Methyl 2-(2-formylphenoxy)acetate, to
provide an illustrative example of the expected spectral features.

'H NMR Data of Methyl 2-(2-formylphenoxy)acetate

e Solvent: DMSO-de

 Frequency: 800 MHz
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
3.72 s -OCHs (ester)
5.01 s -O-CHz2- (ether)
7.13 t 7.5 Aromatic H

7.18 d 8.4 Aromatic H

7.64 ddd 8.6,7.1,18 Aromatic H

7.72 dd 7.7,1.8 Aromatic H
10.44 S -CHO (aldehyde)

13C NMR Data of Methyl 2-(2-formylphenoxy)acetate

e Solvent: DMSO-de

e Frequency: 75 MHz
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Chemical Shift (8) ppm Assighment
214 -

65.5 -O-CHz2- (ether)
68.6 -O-CHs (ester)
114.0 Aromatic CH
121.5 Aromatic CH
124.7 Aromatic C
127.5 Aromatic CH
136.1 Aromatic CH
160.1 Aromatic C-O
167.8 C=0 (ester)
189.0 CHO (aldehyde)

Infrared (IR) Spectroscopy Data

While specific experimental IR data for Methyl 2-(4-formylphenoxy)acetate is not available,

the expected characteristic absorption bands are listed below based on its functional groups.

Functional Group

Wavenumber (cm~—2) Intensity . .

Vibration
~3050-3100 Medium C-H stretch (aromatic)
~2950-3000 Medium C-H stretch (methyl)
~2720, ~2820 Weak C-H stretch (aldehyde)
~1750-1760 Strong C=0 stretch (ester)
~1690-1710 Strong C=0 stretch (aldehyde)
~1600, ~1480 Medium C=C stretch (aromatic)
~1200-1250 Strong C-O stretch (ester, ether)
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Mass Spectrometry (MS) Data

The predicted monoisotopic mass of Methyl 2-(4-formylphenoxy)acetate is 194.0579 Da. The
mass spectrum would be expected to show a molecular ion peak (M*) at m/z 194. Common
fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH:s)
or the formyl group (-CHO).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of Methyl 2-(4-formylphenoxy)acetate

A general method for the synthesis of phenoxyacetate esters involves the Williamson ether
synthesis.

o Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a
suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

» Addition of Base: Add anhydrous potassium carbonate (K2COs, 2 equivalents) to the
solution.

o Addition of Ester: Add methyl bromoacetate (1.3 equivalents) to the reaction mixture.
e Reaction Conditions: Heat the mixture at 80°C for 4 hours with constant stirring.

o Work-up: After cooling to room temperature, add ethyl acetate to the reaction mixture and
wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa).

 Purification: Remove the solvent under reduced pressure and purify the crude product by
flash chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry NMR tube.
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'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. Due to the lower natural abundance of 13C, a larger number of scans and a longer
acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small
amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent
pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl
or KBr).

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of
4000-400 cm~1. A background spectrum of the empty sample compartment or the pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

lonization Method: Electron lonization (EIl) is a common technique for this type of molecule.

Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range
appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Synthesis & Purification
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Caption: Integration of Spectroscopic Data for Structure Confirmation.

« To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-(4-
formylphenoxy)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361890#spectroscopic-data-nmr-ir-ms-of-methyl-2-
4-formylphenoxy-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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